molecular formula C17H12Cl2N4O B1243295 4-Chlorobenzaldehyde (5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazone

4-Chlorobenzaldehyde (5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazone

Cat. No. B1243295
M. Wt: 359.2 g/mol
InChI Key: ARIPLIRHYNVNGN-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-phenyl-3-pyridazinone is a pyridazinone.

Scientific Research Applications

1. Crystal Structure and Biological Activity

The novel compound 4-chlorobenzaldehyde hydrazone has been synthesized, and its crystal structure determined by X-ray diffraction. This study reveals the near-planar nature of the molecule, except for certain moieties. It forms a three-dimensional framework in crystal packing through various intermolecular hydrogen bonds and π-π stacking interactions. Preliminary biological assays indicated good fungicidal activity against specific pathogens (Tian Da-ting et al., 2013).

2. Synthesis and Mass Spectral Analysis

Research has been conducted on the synthesis and mass spectral fragmentation patterns of hydrazone derivatives, including those involving 4-chlorobenzaldehyde. This study is crucial for elucidating the structure of synthesized compounds (S. M. Mohamed, M. Unis, H. El-Hady, 2006).

3. Regioselective Synthesis

A study on the regioselective synthesis of trisubstituted pyrazoles involving 4-chlorobenzaldehyde hydrazones has been carried out. This research emphasizes the importance of monosubstituted hydrazones and nitro-olefins in such syntheses (Xiaohu Deng, N. Mani, 2008).

4. Structure Characterization and Antimicrobial Studies

The synthesis and structure characterization of a new aromatic hydrazone, involving 4-chlorobenzaldehyde, have been conducted. This study also covers the antimicrobial activities of the compound and its metal complexes (Shubha S. Kumar, S. Biju, V. Sadasivan, 2018).

5. Biologically Active Pyrimidine Hydrazones

Research into biologically active pyrimidine hydrazones includes the study of Schiff bases of pyrimidine hydrazones prepared by reacting 4-chlorobenzaldehyde hydrazones with various terpenes. These compounds show promising CNS depressant and analgesic activities (S. Sanchit, Luhach Kanishk, Shukla Chhama, Yadav Rajender, 2015).

6. Synthesis and Antimicrobial Evaluation

The synthesis, characterization, and antimicrobial evaluation of new pyrazoline-5-ones involving 4-chlorobenzaldehyde hydrazones have been explored. This research is significant for understanding the antibacterial and antifungal activities of these compounds (K. Naik, A. Prasad, Y. N. Spoorthy, L. K. Ravindranath, 2013).

properties

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

IUPAC Name

4-chloro-5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H12Cl2N4O/c18-13-8-6-12(7-9-13)10-20-22-15-11-21-23(17(24)16(15)19)14-4-2-1-3-5-14/h1-11,22H/b20-10+

InChI Key

ARIPLIRHYNVNGN-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N/N=C/C3=CC=C(C=C3)Cl)Cl

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NN=CC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NN=CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzaldehyde (5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzaldehyde (5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazone

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